molecular formula C20H26FNO3 B6075164 ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate

ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate

Cat. No. B6075164
M. Wt: 347.4 g/mol
InChI Key: SWRXPXQVMURBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative that has shown potential in various biological applications. The synthesis of this compound is a complex process, and its mechanism of action is still being studied.

Scientific Research Applications

Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has shown potential in various scientific research applications. This compound has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a neuroprotective agent. In addition, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper brain function.
Biochemical and Physiological Effects:
Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to have antibacterial and antifungal properties. It has also been shown to have antitumor properties by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective properties by preventing the death of neurons and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases and its antibacterial, antifungal, and antitumor properties. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new synthesis methods to make the compound more accessible for research.
3. Studies to determine the optimal dosage and administration route for therapeutic applications.
4. Investigation of the potential of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
5. Studies to determine the long-term effects of this compound on human health and the environment.

Synthesis Methods

The synthesis of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate involves a multistep process. The first step involves the preparation of 4-fluorobenzylamine by reacting 4-fluorobenzaldehyde with ammonia. The second step involves the acylation of 4-fluorobenzylamine with pent-4-enoyl chloride. This reaction results in the formation of N-(4-fluorobenzyl)-4-pentenamide. The third step involves the reaction of N-(4-fluorobenzyl)-4-pentenamide with ethyl 3-bromo-3-oxopropanoate. This reaction results in the formation of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate.

properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)methyl]-1-pent-4-enoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO3/c1-3-5-7-18(23)22-13-6-12-20(15-22,19(24)25-4-2)14-16-8-10-17(21)11-9-16/h3,8-11H,1,4-7,12-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRXPXQVMURBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCC=C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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